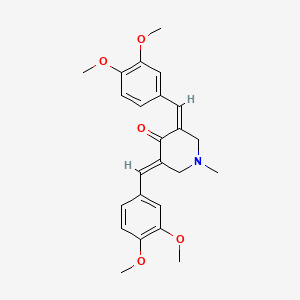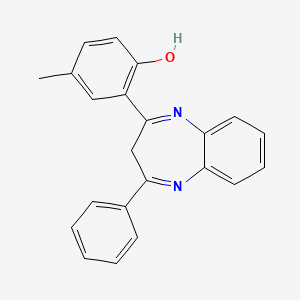![molecular formula C29H19Cl2NO7 B11645882 ethyl 4-[3-(2,4-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11645882.png)
ethyl 4-[3-(2,4-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of the dichlorophenyl group and the benzoate ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials, coatings, or other industrial applications.
作用機序
The mechanism of action of ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethanone, 1-(2,4-dichlorophenyl): This compound shares the dichlorophenyl group but has a simpler structure.
Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: Another complex compound with a similar core structure but different functional groups.
Uniqueness
Ethyl 4-[3-(2,4-dichlorophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]benzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C29H19Cl2NO7 |
|---|---|
分子量 |
564.4 g/mol |
IUPAC名 |
ethyl 4-[1-(2,4-dichlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate |
InChI |
InChI=1S/C29H19Cl2NO7/c1-2-38-28(37)14-7-10-16(11-8-14)32-26(35)21-22(27(32)36)29(24(33)17-5-3-4-6-18(17)25(29)34)39-23(21)19-12-9-15(30)13-20(19)31/h3-13,21-23H,2H2,1H3 |
InChIキー |
SBJMOADHEGSXKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=C(C=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11645800.png)
![N-(2-methylpropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11645801.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B11645807.png)

![N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide](/img/structure/B11645827.png)


![Ethyl 6-ethyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645838.png)
![3-(4-Methoxyphenyl)-2-(phenethylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11645843.png)
![3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645845.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B11645853.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645855.png)
![2,7,7-Trimethyl-5-oxo-4-(2-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11645860.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B11645866.png)
